molecular formula C9H14O2 B2658506 (5-Tert-butylfuran-2-yl)methanol CAS No. 63711-16-0

(5-Tert-butylfuran-2-yl)methanol

Cat. No.: B2658506
CAS No.: 63711-16-0
M. Wt: 154.209
InChI Key: SWNULDSPUKOPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-tert-Butylfuran-2-yl)methanol ( 63711-16-0) is a furan-based chemical compound with the molecular formula C 9 H 14 O 2 and a molecular weight of 154.21 g/mol . Its structure features a methanol group attached to the 2-position of a furan ring that is substituted with a tert-butyl group at the 5-position, as represented by the SMILES notation OCC1=CC=C(C(C)(C)C)O1 . As a functionalized furan derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Furan compounds are of significant interest in the development of value-added chemicals and liquid fuels from biomass-derived resources . The reactive alcohol group allows for further functionalization, making it a valuable intermediate for constructing more complex molecular architectures, such as through esterification or etherification. The tert-butyl group can impart specific steric and electronic properties, influencing the compound's reactivity and interaction with biological targets. Researchers utilize this chemical exclusively for laboratory R&D purposes. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-tert-butylfuran-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNULDSPUKOPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Tert Butylfuran 2 Yl Methanol and Its Precursors

Biomass-Derived Feedstock Utilization

The increasing focus on sustainable chemical production has led to the development of synthetic routes starting from renewable biomass. Furanic compounds, in particular, are readily accessible from carbohydrates, making them ideal starting materials for bio-based chemicals.

Catalytic Hydrogenation Routes to Furan (B31954) Alcohols

The catalytic hydrogenation of furfural (B47365), a key biomass-derived platform molecule, is a primary method for producing furan alcohols. mdpi.commdpi.com This process typically involves the reduction of the aldehyde group of furfural to a hydroxyl group. The selectivity of this reaction is highly dependent on the catalyst, solvent, and reaction conditions. mdpi.comacs.org

Noble metals like platinum (Pt) and palladium (Pd) are effective catalysts for furfural hydrogenation. acs.org Studies on Pt(111) surfaces have shown that preadsorbed hydrogen promotes the hydrogenation of furfural to furfuryl alcohol. acs.org In contrast, non-noble metal catalysts, particularly copper-based systems, are also widely researched due to their lower cost. mdpi.com For instance, Cr-promoted Cu-based catalysts are used in industrial-scale production, although they often require harsh conditions. mdpi.com To overcome this, bimetallic catalysts such as CuNi/SiO2 have been developed, demonstrating high conversion and selectivity to furfuryl alcohol under milder conditions. mdpi.com

The choice of solvent also plays a crucial role. Polar solvents have been found to facilitate the efficient hydrogenation of furfural. mdpi.com The reaction can be steered towards different products by modifying the catalyst and conditions; for example, under certain conditions, further hydrogenation can lead to tetrahydrofurfuryl alcohol or 2-methylfuran (B129897). mdpi.com

Table 1: Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
CatalystSolventTemperature (°C)Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Reference
0.5%Ni-10%Cu/SiO2-CA(H2)Not specified55299.499.9 mdpi.com
0.9%Pt/SiO2Not specified1002047~100 ul.ie
Iron-based heterogeneousNot specifiedNot specifiedNot specified91.683.0 nih.gov

One-Pot Synthesis Approaches from Bio-derived Compounds

One-pot synthesis methods from biomass-derived compounds like xylose and 5-hydroxymethylfurfural (B1680220) (HMF) offer a more streamlined and efficient route to furanic alcohols. rsc.orgmdpi.com These processes often involve a cascade of reactions, such as dehydration, hydrolysis, and reduction, within a single reactor. mdpi.comresearchgate.net

For instance, xylose, a C5 sugar abundant in hemicellulose, can be converted to furfuryl alcohol in a one-pot system. mdpi.com This typically requires a bifunctional catalyst that possesses both acidic sites for the dehydration of xylose to furfural and metallic sites for the subsequent hydrogenation to furfuryl alcohol. mdpi.com A Cu/SBA-15-SO3H catalyst has been reported to achieve a 63% yield of furfuryl alcohol from xylose. mdpi.com

Similarly, HMF can be converted to 2,5-bis(alkoxymethyl)furans (BAMFs), a type of biofuel, through a one-pot process involving cascading Meerwein–Ponndorf–Verley (MPV) reduction and etherification reactions. rsc.org The development of acid-base bifunctional catalysts is crucial for the success of these one-pot conversions. rsc.org Chemoenzymatic cascade processes have also been developed, combining a chemical catalyst for the conversion of biomass to furfural with a biocatalyst for the reduction to furfuryl alcohol. researchgate.net

Classical Organic Synthesis Routes

Traditional organic synthesis provides a versatile toolbox for the preparation of specifically substituted furans like (5-tert-butylfuran-2-yl)methanol. These methods often involve the construction and subsequent functionalization of the furan ring.

Functionalization of Furan Ring Systems

The introduction of substituents onto a pre-existing furan ring is a common strategy. The tert-butyl group can be introduced onto the furan ring via electrophilic substitution reactions. Friedel-Crafts alkylation is a potential, though less common, method for the direct tert-butylation of furan. A more prevalent approach involves the acylation of the furan ring followed by further modifications. For example, the acylation of 2-tert-butylfuran (B1585044) with an appropriate reagent can lead to a ketone that can be subsequently reduced. researchgate.net

The functionalization of furan rings can also be achieved through oxidation. acs.orgthieme-connect.com For instance, 2-substituted furans can be converted into 4-oxo-2-alkenoic acids, which are versatile intermediates for further synthesis. acs.org The Achmatowicz reaction, an oxidative ring expansion of furfuryl alcohols, is another powerful tool for creating complex molecules from furanic starting materials. thieme-connect.com

Reduction of Corresponding Carbonyl Precursors

The most direct classical route to this compound involves the reduction of its corresponding carbonyl precursor, 5-tert-butylfuran-2-carbaldehyde (B6597192). This aldehyde can be synthesized through methods like the Vilsmeier-Haack reaction on a furan derivative. smolecule.com

The reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions can be optimized to ensure high yield and selectivity. For example, the reduction of a ketone intermediate with Zn(BH4)2 has been shown to proceed with high stereoselectivity. acs.org

Derivatization from Related Furan Intermediates

This compound can also be synthesized through the derivatization of other furan intermediates. This can involve the introduction or modification of functional groups on the furan ring or its side chains.

For example, halomethyl derivatives of 5-tert-butylfuran can serve as precursors. researchgate.netresearchgate.net These compounds can be prepared and subsequently undergo nucleophilic substitution reactions to introduce the hydroxymethyl group. For instance, a chloromethyl or bromomethyl group at the 2-position of 5-tert-butylfuran could be hydrolyzed to the desired alcohol. The synthesis of these halomethylfurans can be achieved through various methods, including the bromination of methyl-substituted furans, although selectivity can be a challenge. researchgate.net

Green Chemistry Principles in Synthesis

The integration of green chemistry is pivotal in modern organic synthesis, steering the development of more sustainable and environmentally benign methods for producing valuable chemical compounds. frontiersin.orgimist.marsc.org In the context of furan derivatives, which are often derived from biomass, these principles are particularly relevant. frontiersin.orgthieme-connect.com

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often hazardous organic solvents. This approach not only reduces environmental pollution but can also lead to improved reaction rates, higher yields, and simpler purification processes. One notable example is the Diels-Alder reaction between furan and maleic acid, which can be conducted by simply shaking or stirring the reactants in water at room temperature, thereby avoiding the use of toxic solvents like benzene. imist.maresearchgate.net While not a direct synthesis of this compound, this illustrates the potential for solvent-free conditions in furan chemistry.

The synthesis of various organic compounds, including heterocyclic structures related to furans, has been successfully demonstrated using solvent-free procedures, highlighting the atom efficiency of such methods. imist.ma These methodologies align with the core green chemistry principle of waste prevention at the source. imist.ma

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. imist.ma Reactions with high atom economy are inherently more sustainable as they generate less waste.

In the synthesis of furan derivatives, maximizing atom economy is a key consideration. For instance, multicomponent reactions (MCRs) are highly desirable as they combine multiple starting materials in a single step to form a complex product, often with high atom economy. researchgate.net Direct C-H functionalization is another strategy that improves atom economy by avoiding the pre-functionalization of substrates, thus reducing the number of synthetic steps and the generation of byproducts. uniba.it Compared to traditional cross-coupling reactions, direct C-H arylations, for example, better align with green chemistry principles by minimizing waste and avoiding unnecessary derivatization. uniba.it

The table below illustrates the concept of atom economy in the context of a hypothetical synthesis of a furan derivative.

Reactant A ( g/mol )Reactant B ( g/mol )Product C ( g/mol )Byproduct D ( g/mol )% Atom Economy
100501203080%
100501401093%

This table is for illustrative purposes and does not represent a specific reaction for this compound.

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts.

The synthesis of furan derivatives can benefit significantly from biocatalytic methods. For example, the conversion of D-glucose to D-fructose, a precursor for furan derivatives, can be achieved enzymatically. google.com This enzymatic process can be coupled with the subsequent chemical conversion of D-fructose into various furan compounds. google.com Another example is the use of enzymes for the oxidation of the furan ring, which can be a key step in the synthesis of more complex natural products. thieme-connect.com

The reduction of the precursor, 5-tert-butylfuran-2-carbaldehyde, to this compound is a prime candidate for a biocatalytic approach. The use of alcohol dehydrogenases could provide a highly selective and environmentally friendly alternative to traditional chemical reducing agents.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for green and sustainable chemical synthesis. nih.gov In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.govacs.org

The table below summarizes the advantages of continuous flow synthesis for furan derivatives based on reported findings.

FeatureBatch SynthesisContinuous Flow SynthesisReference
Yield (Unsymmetrical Furan 9i) 21%40% acs.org
Yield (3-hexyl 2,5-diphenylfuran (B1207041) 9k) Lower58% acs.org
Yield (Furan-phenylene 9m) 4%24% acs.org
Reaction Time (C3-Alkylation) LongerSignificantly Reduced nih.gov

The application of continuous flow technology to the synthesis of this compound, particularly in the reduction of its carbaldehyde precursor, holds promise for developing a more efficient and sustainable manufacturing process.

Reactivity and Chemical Transformations of 5 Tert Butylfuran 2 Yl Methanol

Reactions Involving the Furan (B31954) Ring

The furan ring in (5-tert-butylfuran-2-yl)methanol is the primary site of reactivity, undergoing transformations that can either preserve or disrupt its aromatic character.

The hydrogenation of the furan ring in furan derivatives can be a challenging process to control, often leading to a mixture of partially and fully saturated products. In the context of related furan-containing compounds, studies have shown that the hydrogenation of the furan moiety can be suppressed by the presence of bulky substituents. conicet.gov.ar For instance, the hydrogenation of a β-keto ester with a 5-tert-butylfuran substituent was significantly slower compared to its methyl-substituted analog, and over-reduction to the tetrahydrofuran (B95107) derivative was not observed. conicet.gov.ar This suggests that the tert-butyl group in this compound would likely hinder the hydrogenation of the furan ring, making the selective reduction of other functional groups more feasible.

Table 1: Influence of 5-Substituent on Furan Hydrogenation

5-Substituent Hydrogenation Time (h) Conversion (%) Product Distribution Reference
Methyl 12 ~75 Mixture of furan and tetrahydrofuran products conicet.gov.ar

This table is illustrative and based on findings from a related compound, methyl 3-(5-tert-butylfuran-2-yl)-3-oxopropanoate, to infer the reactivity of this compound.

The furan ring is susceptible to cleavage under various conditions, leading to the formation of acyclic compounds that can undergo further transformations.

Acid-catalyzed ring-opening of furans is a well-documented process. rsc.orgcardiff.ac.uk The reaction is initiated by protonation of the furan ring, typically at the C2 or C5 position, which disrupts the aromaticity and facilitates nucleophilic attack by a solvent molecule like water or an alcohol. rsc.org The presence of substituents on the furan ring significantly influences the reaction's outcome. For furan derivatives with electron-donating groups, the ring-opening process can be more facile. However, the bulky tert-butyl group in this compound may sterically hinder the approach of the proton and the subsequent nucleophilic attack, potentially requiring harsher reaction conditions. In related studies, acid-catalyzed treatment of furyl alcohols has been shown to lead to the formation of 4-hydroxy-2-cyclopentenones through a pathway involving protonation, loss of water, and subsequent intramolecular reactions. cardiff.ac.uk

Transition metal catalysts can also mediate the ring-opening of furan derivatives. These reactions often proceed through different mechanisms than acid-catalyzed pathways and can offer alternative selectivities. While specific studies on the metal-catalyzed ring-opening of this compound are not prevalent, research on other furan compounds provides insight. For example, nickel-catalyzed ring-opening reactions of oxabicyclic alkenes derived from furans have been investigated. bac-lac.gc.ca These reactions can lead to various products depending on the catalyst and reaction conditions.

The Achmatowicz reaction is a powerful synthetic method for converting furfuryl alcohols into dihydropyranones through an oxidative rearrangement. wikipedia.orgnih.gov This reaction typically involves treating the furfuryl alcohol with an oxidizing agent, such as bromine in methanol (B129727) or N-bromosuccinimide (NBS), which leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Subsequent acid-catalyzed rearrangement yields the dihydropyranone. wikipedia.org this compound, being a furfuryl alcohol, is a suitable substrate for this transformation. The reaction would proceed through an oxidative ring expansion to furnish a substituted dihydropyranone, a valuable synthetic intermediate for the synthesis of various natural products and bioactive molecules. nih.govthieme-connect.com

Table 2: General Steps of the Achmatowicz Rearrangement

Step Description Reagents Intermediate/Product Reference
1 Oxidation Br₂, MeOH or NBS 2,5-Dialkoxy-2,5-dihydrofuran wikipedia.org

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. In this compound, the 5-position is blocked by the tert-butyl group. The hydroxymethyl group at the 2-position is an activating group. Electrophilic attack is generally favored at the α-positions (2 and 5) of the furan ring. matanginicollege.ac.in Given that the 5-position is occupied, electrophilic substitution would be expected to occur at the remaining open α-position, which is the 2-position where the hydroxymethyl group is attached, or at the β-positions (3 and 4). However, bromination of 3- and 4-methyl-2-tert-butylfurans with N-bromosuccinimide has been shown to occur mainly at the free α-position of the furan ring rather than on the methyl group. researchgate.net This suggests that for this compound, electrophilic attack would likely be directed to the available positions on the furan ring, with the bulky tert-butyl group potentially influencing the regioselectivity. Gold-catalyzed direct alkynylation of 2-substituted furans has been shown to be highly selective for the C5 position; however, for substrates like 2-tert-butylfuran (B1585044), the reaction proceeds at the more accessible C5 position. epfl.ch In the case of this compound, the 5-position is already substituted, so electrophilic attack would be directed elsewhere on the ring.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. cardiff.ac.ukuomosul.edu.iq The reactivity of the furan diene is significantly influenced by the electronic nature of its substituents. nih.gov The tert-butyl group at the C5 position is an electron-donating group, which is expected to enhance the reactivity of the furan ring in normal electron demand Diels-Alder reactions.

A notable example demonstrating the reactivity of the 2-tert-butylfuran scaffold is its reaction with 6,7-dehydrobenzofuran, a reactive aryne. This reaction proceeds via a Diels-Alder cycloaddition, yielding the corresponding cycloadducts with high regioselectivity. nih.gov While this study does not involve this compound directly, it underscores the capability of the tert-butyl-substituted furan ring to participate in cycloaddition reactions.

Table 1: Diels-Alder Reaction of 2-tert-butylfuran with 6,7-Dehydrobenzofuran nih.gov

Diene Dienophile/Precursor Catalyst/Reagent Solvent Yield Regioisomeric Ratio

The presence of the hydroxymethyl group at the C2 position of the furan ring may also play a role in directing the stereochemical outcome of cycloaddition reactions, potentially through hydrogen bonding interactions with the dienophile. nih.gov

Reactions of the Primary Alcohol Group

The primary alcohol functionality is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives.

The primary alcohol group of this compound can be oxidized to yield either 5-tert-butylfuran-2-carbaldehyde (B6597192) or, upon further oxidation, 5-tert-butylfuran-2-carboxylic acid. Standard oxidation protocols for furfuryl alcohols are applicable. For instance, reagents like 2-iodylbenzoic acid (IBX) are known to effectively oxidize furylethanols to their corresponding aldehydes. cardiff.ac.uk The synthesis of related compounds, such as methyl 3-(5-t-butylfuran-2-yl)-3-oxopropanoate from 5-t-butyl-2-furoic acid, confirms the stability and accessibility of the carboxylic acid derivative. conicet.gov.ar

This compound readily undergoes esterification and etherification reactions at the primary alcohol group.

Esterification: The alcohol can be converted to its corresponding ester through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. For example, a similar furan derivative, (5-(tetrahydro-2H-pyran-4-yl)furan-2-yl)methanol, is converted to its acetate (B1210297) ester in the presence of acetic anhydride. rsc.org A similar transformation is expected for this compound.

Etherification: The synthesis of ethers from this compound can be achieved. Catalytic etherification of 5-(hydroxymethyl)furfural (HMF) using solid acid catalysts in the presence of various alcohols to produce 5-(alkoxymethyl)furfurals is a well-established process. rsc.org This methodology suggests that this compound can be similarly converted to its alkyl ethers.

Direct nucleophilic substitution of the hydroxyl group is unfavorable due to it being a poor leaving group. Therefore, activation of the alcohol is necessary. This is typically achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. The resulting activated intermediate, for example, (5-tert-butyl-2-furyl)methyl halide, can then readily undergo substitution by a variety of nucleophiles. This approach is used in the synthesis of phosphorylated furan derivatives, where a halomethylfuran is reacted with a phosphite (B83602) ester. researchgate.net This strategy opens a pathway to introduce a wide range of functional groups at the C2-methyl position.

Catalytic Transformations of this compound

Catalytic methods, particularly those employing heterogeneous systems, are crucial for the selective transformation of furan derivatives.

Heterogeneous catalysts offer significant advantages, including ease of separation and potential for recycling. researchgate.net In the context of furan chemistry, these catalysts are used for various reactions, including hydrogenation and C-H activation. conicet.gov.armdpi.com

A key challenge in the hydrogenation of furan derivatives is the potential for over-reduction of the furan ring to the corresponding tetrahydrofuran. Research on the asymmetric hydrogenation of a related substrate, methyl 3-(5-t-butylfuran-2-yl)-3-oxopropanoate, using a tartaric acid-modified Raney nickel catalyst, provided valuable insights. conicet.gov.ar The study revealed that the sterically demanding tert-butyl group at the C5 position effectively hinders the hydrogenation of the furan ring, thus preventing the formation of the tetrahydrofuran byproduct. conicet.gov.ar While this reaction does not directly involve the alcohol of this compound, it highlights the crucial role of the 5-tert-butyl substituent in controlling selectivity in heterogeneous catalytic processes.

Table 2: Influence of Furan Substituent on Heterogeneous Catalytic Hydrogenation conicet.gov.ar

Substrate Substituent at C5 Conversion (%) Product Selectivity (Furan vs. Tetrahydrofuran)
Methyl 3-(furan-2-yl)-3-oxopropanoate H High Mixture of furan and tetrahydrofuran alcohols
Methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate Methyl High Predominantly furan alcohol with some tetrahydrofuran

These findings suggest that heterogeneous catalytic transformations of this compound can be performed with high selectivity, preserving the aromatic furan core.

Homogeneous Catalysis Systems

Homogeneous catalysis provides a versatile platform for the transformation of this compound into a range of valuable chemicals. Various catalytic systems have been explored to effect its conversion, primarily focusing on oxidation and etherification reactions.

Ruthenium-based catalysts, such as those involving ruthenium diphosphine complexes, have shown high selectivity in the conversion of alcohol mixtures, including furan-based alcohols, into advanced biofuels. cardiff.ac.uk These systems often operate via a Guerbet-type mechanism. cardiff.ac.uk The catalytic aerobic oxidation of related furan derivatives has been achieved using copper-based catalysts, although the selectivity can be influenced by the specific ligand environment and reaction conditions. thieme-connect.de For instance, the oxidation of phenols, which share some reactivity patterns with furanic alcohols, has been extensively studied with copper catalysts, revealing the formation of various monomeric and oligomeric intermediates. thieme-connect.de

The conversion of furanic alcohols to ethers is another important transformation. For example, the etherification of 5-(hydroxymethyl)furfural (HMF), a related compound, to produce 2,5-bis(ethoxymethyl)furan (BEMF) has been accomplished using heterogeneous acid catalysts like Amberlyst-15. d-nb.info While this is a heterogeneous system, the principles of acid catalysis are relevant to potential homogeneous approaches for this compound. The mechanism involves the protonation of the hydroxyl group, followed by nucleophilic attack by an alcohol. rsc.org

The tert-butyl group on the furan ring of this compound can influence the reactivity and selectivity of catalytic transformations. This bulky group can provide steric hindrance, potentially directing reactions to specific sites and enhancing the stability of the furan ring against undesired side reactions like ring-opening. tum.de The electronic effect of the tert-butyl group, being electron-donating, can also impact the reactivity of the furan ring and the alcohol moiety. thieme-connect.de

Biocatalysis Applications

Biocatalysis offers a green and highly selective alternative for the transformation of this compound. Enzymes, particularly lipases, have been effectively employed for the acylation and deprotection of furan-based alcohols.

Lipase-catalyzed asymmetric acylation is a prominent application. researchgate.net For instance, Lipase B from Candida antarctica (CAL-B) is widely used for the kinetic resolution of racemic furan-based alcohols through transesterification reactions. researchgate.netnih.gov This process allows for the separation of enantiomers by selectively acylating one enantiomer, leaving the other unreacted. The choice of acyl donor, such as vinyl acetate or vinyl butanoate, and the solvent can significantly influence the reaction rate and enantioselectivity. researchgate.net The mechanism of lipase-catalyzed acylation involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. nih.gov

Table 1: Lipase-Catalyzed Acylation of Furan-Based Alcohols researchgate.net

Substrate Acyl Donor Lipase Solvent Outcome
rac-1-[5-(2-chlorophenyl)furan-2-yl]ethanol Vinyl acetate CAL-B Diisopropyl ether Kinetic resolution
rac-1-[5-(4-bromophenyl)furan-2-yl]ethanol Vinyl acetate CAL-B Diisopropyl ether Kinetic resolution

Besides acylation, oxidases have also been investigated for the transformation of related furan compounds. An FAD-dependent oxidase has been identified that can oxidize the alcohol groups of [5-(hydroxymethyl)furan-2-yl]methanol to produce furan-2,5-dicarboxylic acid (FDCA) in a four-step oxidation process. nih.gov This demonstrates the potential of oxidoreductases in functionalizing the hydroxymethyl group of this compound.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic transformations involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.

In acid-catalyzed reactions, such as etherification or ring-opening, the initial step is the protonation of either the furan ring oxygen or the hydroxyl group. rsc.org Computational studies on related furan derivatives have shown that the site of protonation significantly influences the subsequent reaction pathway. rsc.org The stability of the resulting carbocation intermediates plays a key role in determining the product distribution. The presence of the electron-donating tert-butyl group is expected to stabilize adjacent carbocations, thereby influencing the regioselectivity of the reactions. tum.de

For metal-catalyzed oxidations, the mechanism often involves the formation of metal-oxo or metal-peroxo species. thieme-connect.de In the case of copper-catalyzed aerobic oxidation, the reaction can proceed through radical intermediates, leading to a variety of coupled products. thieme-connect.de Mechanistic studies using techniques like EPR spectroscopy have helped to identify the transient metal-containing intermediates. thieme-connect.de

Derivatization Strategies and Functional Group Interconversions

The hydroxymethyl group of this compound serves as a versatile handle for a variety of derivatization strategies and functional group interconversions, leading to a diverse range of valuable compounds.

Esterification: The most common derivatization is the conversion of the alcohol to an ester. This can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, often under acidic or basic catalysis. rsc.org Lipase-catalyzed acylation, as discussed previously, also provides a highly selective method for ester synthesis. researchgate.netnih.gov

Etherification: The synthesis of ethers from this compound can be accomplished under acid-catalyzed conditions by reacting it with another alcohol. d-nb.info Alternatively, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (5-tert-butylfuran-2-carbaldehyde), or further to the carboxylic acid, 5-tert-butylfuran-2-carboxylic acid. thieme-connect.com A variety of oxidizing agents can be used, ranging from common laboratory reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde to stronger oxidants like potassium permanganate (B83412) for the carboxylic acid. Biocatalytic oxidation using specific oxidases also presents a promising route. nih.gov

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard reagents like thionyl chloride or phosphorus tribromide. The resulting (5-tert-butylfuran-2-yl)methyl halide is a valuable intermediate for further nucleophilic substitution reactions. cardiff.ac.uk

Table 2: Examples of Derivatization Reactions

Starting Material Reagent(s) Product Reaction Type
This compound Acetic anhydride, Pyridine (5-Tert-butylfuran-2-yl)methyl acetate Esterification
This compound Sodium hydride, Methyl iodide 2-(Methoxymethyl)-5-tert-butylfuran Etherification
This compound Pyridinium chlorochromate (PCC) 5-Tert-butylfuran-2-carbaldehyde Oxidation

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecules and materials.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like (5-tert-butylfuran-2-yl)methanol. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon environments within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the furan (B31954) ring, the methylene (B1212753) bridge, and the hydroxyl group. Although specific experimental data for this exact compound is not widely published, data from closely related structures, such as Methyl 5-(tert-butyl)furan-2-carboxylate, allows for the prediction of chemical shifts. nih.gov

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The spectrum for this compound would feature signals corresponding to the quaternary and methyl carbons of the tert-butyl group, the four distinct carbons of the substituted furan ring, and the methylene carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous furan derivatives.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Description
C(CH₃)₃~1.30 (s, 9H)~29.0Methyl protons of tert-butyl group
C (CH₃)₃-~33.0Quaternary carbon of tert-butyl group
Furan H-3~6.10 (d)~105.0Furan ring proton adjacent to tert-butyl
Furan H-4~6.20 (d)~110.0Furan ring proton adjacent to CH₂OH
CH₂OH~4.50 (s, 2H)~56.0Methylene protons
OHVariable-Hydroxyl proton
Furan C-2-~154.0Furan carbon attached to CH₂OH
Furan C-5-~169.0Furan carbon attached to tert-butyl

s = singlet, d = doublet. Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to confirm the connectivity of atoms. A COSY spectrum would show correlations between the adjacent protons on the furan ring (H-3 and H-4), while a HETCOR (or HSQC/HMBC) spectrum would link each proton to its directly attached carbon atom, providing unequivocal structural proof. researchgate.netresearchgate.net

NMR spectroscopy is not limited to static structural analysis; it is also a powerful technique for monitoring reaction progress and elucidating complex reaction mechanisms. beilstein-journals.org In the context of furan chemistry, in-situ NMR assays can track the conversion of reactants to products in real time, allowing for detailed kinetic and mechanistic investigations. mdpi.com For instance, studies on the acid-catalyzed conversion of saccharides into furan derivatives have utilized NMR to identify key intermediates, such as bicyclic tetrahydrofuran (B95107) and tetrahydropyran (B127337) structures, and to map the reaction pathways leading to the final furan product. mdpi.comnih.govresearchgate.netrsc.org

By monitoring the appearance of product signals and the disappearance of starting material signals, researchers can gain insights into reaction rates, catalyst efficiency, and the formation of side products. nih.govrsc.org This approach is invaluable for optimizing reaction conditions to maximize the yield of desired furan derivatives like this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. It is highly effective for identifying functional groups and tracking chemical changes.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its primary functional groups.

Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol. A C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.

Furan Ring: The furan moiety gives rise to several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations typically around 1500-1600 cm⁻¹, and ring breathing or stretching modes (C-O-C) in the fingerprint region between 1000 and 1200 cm⁻¹. researchgate.net

tert-Butyl Group: This group is identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong C-H bending vibrations around 1365 cm⁻¹ (for the symmetric bend).

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
HydroxylO-H stretch3300-3500 (broad)IR
MethyleneC-H stretch (asymmetric/symmetric)2950-2850IR, Raman
tert-ButylC-H stretch (asymmetric/symmetric)2970-2870IR, Raman
Furan RingC-H stretch~3120IR, Raman
Furan RingC=C stretch1500-1600IR, Raman
tert-ButylC-H bend (symmetric)~1365IR
Furan RingRing breathing / C-O-C stretch1000-1200IR, Raman
AlcoholC-O stretch1000-1200IR

Both IR and Raman spectroscopy can be implemented for the in-situ monitoring of chemical reactions involving furans. spectroscopyonline.com Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the continuous tracking of reactant and product concentrations in a reaction mixture without the need for sampling. This has been successfully applied to understand the kinetics and mechanisms of reactions starting from furan precursors, such as the synthesis of methyl cyclopentenone from 2-methylfuran (B129897). rsc.orgrsc.org

Similarly, Raman spectroscopy is an effective tool for monitoring reactions in real time, particularly in aqueous media. acs.org For example, it has been used to follow the oxidation of furfural (B47365) to furoic acid, confirming a direct conversion pathway by observing the disappearance of the aldehyde's characteristic bands and the emergence of the carboxylic acid's signals. acs.org The polymerization of furfuryl alcohol has also been studied by monitoring changes in Raman peak intensities corresponding to the furan ring and newly formed conjugated structures. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound and its fragments. For this compound (molar mass: 154.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 154 under suitable ionization conditions like electron ionization (EI). americanelements.com

The fragmentation pattern is highly diagnostic of the molecule's structure. Key fragmentation pathways for furan alcohols often involve cleavages at positions alpha to the furan ring or the hydroxyl group. Expected fragmentation for this compound would include:

Loss of a methyl group (•CH₃): A fragment ion at m/z 139, resulting from the cleavage of a methyl group from the tert-butyl substituent.

Loss of the tert-butyl group (•C(CH₃)₃): A significant fragment at m/z 97, corresponding to the furan-2-yl-methanol cation. This is often a very stable fragment.

Formation of the tert-butyl cation: A prominent peak at m/z 57, due to the stable tertiary carbocation [C(CH₃)₃]⁺.

Loss of the hydroxymethyl radical (•CH₂OH): A fragment at m/z 123, corresponding to the 5-tert-butylfuran cation.

Loss of water (H₂O): A fragment at m/z 136, particularly common in the fragmentation of alcohols.

The fragmentation of the furan ring itself can also occur, though it often requires higher energy. ed.ac.uk The analysis of these fragmentation patterns provides conclusive evidence for the arrangement of the tert-butyl group, the furan ring, and the methanol (B129727) moiety. researchgate.netlongdom.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is established as C₉H₁₄O₂. americanelements.comaccelachem.coma2bchem.com The theoretical exact mass corresponding to this formula can be calculated by summing the precise masses of its constituent isotopes. This calculated value is then compared against the experimentally determined mass from the HRMS analysis. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. While specific HRMS data for this compound is not widely published, the principle is demonstrated in the analysis of similar furan derivatives. For instance, HRMS has been used to confirm the formulas of compounds like methyl 3-(5-t-butylfuran-2-yl)-3-oxopropanoate and various other substituted furans. conicet.gov.arnih.gov

Table 1: Molecular Formula Confirmation of this compound via HRMS

Parameter Value Reference
Molecular Formula C₉H₁₄O₂ americanelements.comaccelachem.combldpharm.com
Calculated Molecular Weight 154.21 g/mol americanelements.comaccelachem.com
Theoretical Exact Mass ([M+H]⁺) 155.1067 Da Calculated

| Theoretical Exact Mass ([M]⁺) | 154.1045 Da | Calculated |

Note: The theoretical exact masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O). Experimental values would be obtained from HRMS analysis.

Elucidation of Fragmentation Pathways and Structural Information

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information by breaking the molecule into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of these fragments. The fragmentation of this compound is governed by its functional groups: a primary alcohol, a furan ring, and a tert-butyl substituent.

Key fragmentation pathways for alcohols include alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org The presence of the bulky tert-butyl group and the furan ring introduces additional fragmentation routes.

Common Fragmentation Pathways:

Loss of a Hydrogen atom: The molecular ion ([M]⁺, m/z 154) can lose a hydrogen atom to form a stable oxonium ion at m/z 153. This is a common fragmentation for primary alcohols. libretexts.orgdocbrown.info

Alpha-Cleavage: Cleavage of the bond between the furan ring and the hydroxymethyl group can lead to the formation of a furfuryl-type cation.

Loss of the Hydroxymethyl Radical (•CH₂OH): This cleavage results in a fragment ion at m/z 123 (C₈H₁₁O⁺).

Loss of the Tert-butyl Radical (•C(CH₃)₃): The cleavage of the bond between the furan ring and the tert-butyl group is highly likely due to the stability of the tert-butyl radical and the resulting furan-stabilized cation. This would produce a prominent peak at m/z 97. Conversely, the formation of the stable tert-butyl cation itself would result in a major peak at m/z 57.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion would yield a fragment at m/z 136. libretexts.org

Furan Ring Cleavage: The furan ring itself can undergo cleavage, leading to smaller, characteristic fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Ion/Fragment Fragmentation Pathway
154 [C₉H₁₄O₂]⁺ Molecular Ion ([M]⁺)
139 [C₈H₁₁O₂]⁺ Loss of a methyl radical (•CH₃) from the tert-butyl group
123 [C₈H₁₁O]⁺ Loss of the hydroxymethyl radical (•CH₂OH)
97 [C₅H₅O₂]⁺ Loss of the tert-butyl radical (•C(CH₃)₃)

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation |

Other Advanced Characterization Methods

Beyond mass spectrometry, a suite of other analytical techniques is essential for the complete characterization of this compound and its derivatives, confirming structure and assessing purity.

X-ray Crystallography for Derivatives

While obtaining suitable crystals of the parent alcohol for X-ray diffraction can be challenging, the technique is invaluable for determining the precise three-dimensional structure of solid derivatives. The structure of related compounds, such as derivatives of 5-tert-butylfuran-2-carbonitrile and methylene-bridged imidazolium (B1220033) salts containing a tert-butylfuran moiety, have been unequivocally confirmed using X-ray crystallography. sci-hub.setum.de This method provides definitive information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural proof that complements data from other spectroscopic methods.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are fundamental for the purification of this compound and the assessment of its purity.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for the purification of furan derivatives after synthesis. nih.govepfl.ch The choice of solvent system (eluent) is optimized to effectively separate the target compound from unreacted starting materials and byproducts.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is a powerful technique for analyzing the purity of volatile compounds like furan derivatives. researchgate.netnih.gov The retention time in the GC column provides a measure of the compound's identity and purity, while the mass spectrum confirms its structure. Different types of GC columns, such as the HP-5MS, are used to achieve optimal separation of furan isomers and derivatives. researchgate.net

Solid-Phase Extraction (SPE): Tandem SPE columns can be employed for the simultaneous extraction and fractionation of furan derivatives from complex mixtures based on polarity. mdpi.com This allows for the separation of different classes of compounds prior to analysis by GC-MS.

Table 3: Chromatographic Methods for the Analysis and Purification of Furan Derivatives

Technique Application Typical Stationary/Mobile Phase Reference
Flash Column Chromatography Purification Stationary: Silica Gel; Mobile: Varies (e.g., Hexanes/Ethyl Acetate) nih.govepfl.ch
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, Identification, Quantification Column: HP-5MS or similar; Carrier Gas: Helium researchgate.netnih.gov

| Solid-Phase Extraction (SPE) | Sample clean-up, Fractionation | Sorbent: LiChrolut EN, Silica Gel; Eluents: Pentane, Dichloromethane | mdpi.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods like CBS-QB3 and G3, are fundamental to predicting the intrinsic properties of molecules. researchgate.netmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For furan (B31954) derivatives, these calculations have been used to elucidate everything from thermodynamic stability to complex reaction mechanisms. researchgate.netmdpi.com

The electronic structure of (5-tert-butylfuran-2-yl)methanol governs its reactivity. DFT calculations can map the distribution of electrons, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

For this compound, the electron-rich furan ring, the electron-donating tert-butyl group, and the electron-withdrawing hydroxymethyl group all influence the electronic landscape. The tert-butyl group is expected to increase the electron density of the furan ring through hyperconjugation, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack. The hydroxymethyl group, particularly the oxygen atom, introduces sites for hydrogen bonding and potential coordination to metal centers. DFT calculations are crucial for quantifying these electronic effects, which are essential for understanding the molecule's role in synthesis and materials science. tum.de

Quantum chemical methods can predict the three-dimensional structure of this compound with high accuracy. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The furan ring itself is largely planar. However, the molecule has several rotatable bonds, specifically the C-C bond connecting the tert-butyl group to the ring and the C-C and C-O bonds of the hydroxymethyl substituent. Conformational analysis, typically performed using DFT, would identify the most stable conformers by calculating the potential energy surface associated with the rotation of these groups. The steric bulk of the tert-butyl group significantly influences the preferred orientation of the hydroxymethyl group. tum.de

Below is a table of predicted geometric parameters for the furan ring portion of this compound, based on typical values for substituted furans.

ParameterPredicted Value
O1-C2 Bond Length~1.37 Å
C2-C3 Bond Length~1.35 Å
C3-C4 Bond Length~1.43 Å
C4-C5 Bond Length~1.36 Å
C5-O1 Bond Length~1.38 Å
C2-O1-C5 Angle~106°
O1-C2-C3 Angle~111°
C2-C3-C4 Angle~106°

Note: These are estimated values. Precise parameters would require specific calculations for this compound.

For this compound, this could be applied to understand its synthesis or its subsequent reactions, such as oxidation of the alcohol, electrophilic substitution on the furan ring, or thermal decomposition. Studies on the decomposition of related molecules like 2,5-dimethylfuran (B142691) have used DFT to identify key reaction channels, such as ring-opening or H-abstraction, and to calculate the associated energy barriers. mdpi.com A similar approach for this compound would clarify its stability and reactivity under various conditions, which is crucial for its application in biofuels or as a chemical intermediate. sci-hub.se

High-accuracy composite methods like CBS-QB3, CBS-APNO, and G3 are frequently used to calculate thermochemical properties such as the standard enthalpy of formation (ΔfH°). researchgate.net These calculations are often performed in conjunction with isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—to ensure accuracy through cancellation of errors.

The following table presents calculated gas-phase standard enthalpies of formation for furan and related alkylfurans from computational studies, illustrating the data that could be generated for this compound.

CompoundMethodCalculated ΔfH°(298 K) (kJ/mol)
FuranCBS-QB3-33.9
2-Methylfuran (B129897)CBS-QB3-75.8
2,5-DimethylfuranCBS-QB3-118.9
2-tert-Butylfuran (B1585044)CBS-QB3-132.8

Data sourced from Simmie and Curran (2009). researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in condensed phases (liquids or solids) or in solution. While quantum calculations are often limited to single molecules or small clusters in a vacuum, MD can simulate systems containing thousands of molecules.

For this compound, MD simulations could be used to study its behavior in a solvent like water or a nonpolar organic solvent. Such simulations would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute molecule.

Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the hydroxymethyl group and protic solvents or other solute molecules.

Conformational Dynamics: The transitions between different conformers in a solution environment, which can differ from the gas-phase predictions of quantum mechanics.

Although no specific MD studies on this compound were found, the methodology has been applied to understand reaction dynamics for other organic molecules in solution. sci-hub.se

Quantitative Structure-Activity Relationships (QSAR) in Catalysis and Materials Science

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured activity or properties. The "structure" is represented by calculated molecular descriptors, while the "activity" could be a reaction rate in catalysis, a material property, or biological activity.

No QSAR studies specifically involving this compound for catalysis or materials science have been identified. However, a hypothetical QSAR study could be designed to optimize its performance in a particular application. For instance, if a series of substituted furan-2-ylmethanols were synthesized and tested as ligands in a catalytic reaction, a QSAR model could be built.

Descriptor Calculation: For each compound in the series, quantum chemical calculations would be used to generate a set of molecular descriptors (e.g., HOMO/LUMO energies, partial atomic charges, steric parameters like molecular volume).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that relates the descriptors to the observed catalytic activity.

Prediction: The resulting model could then be used to predict the activity of new, unsynthesized furan derivatives, guiding future research toward more effective structures.

This approach is widely used in drug design and is increasingly being applied to the design of catalysts and functional materials. researchgate.net

Applications in Chemical Synthesis and Materials Science Non Clinical

As a Versatile Chemical Building Block

The furan (B31954) ring is a fundamental heterocyclic compound widely used in organic synthesis, and the functional groups attached to it in (5-tert-butylfuran-2-yl)methanol enhance its utility as a synthetic intermediate. The tert-butyl group provides steric bulk and increases solubility in organic solvents, while the hydroxymethyl group serves as a reactive handle for a variety of chemical transformations.

The 5-tert-butylfuran-2-yl moiety is a key structural component in the synthesis of various fine chemicals and complex intermediates. While the direct alkylation of the furan ring can be challenging, functionalized precursors like this compound are instrumental. For instance, the hydroxymethyl group can be converted into other functional groups, such as halomethyl groups, which are versatile intermediates for subsequent reactions. Research has demonstrated the development of synthetic methods for preparing 2-, 3-, and 4-halomethyl-5-tert-butylfurans. These halogenated intermediates can then undergo further reactions, such as phosphorylation with sodium diethyl phosphite (B83602) under Michaelis-Becker reaction conditions, to yield the corresponding phosphonates google.com.

The 5-tert-butylfuran core has been incorporated into more complex heterocyclic systems. In one multi-step synthesis, 2-tert-butylfuran (B1585044) is first brominated to yield 2-bromo-5-(tert-butyl)furan. This intermediate is then coupled with 4,5-dimethylimidazole in an Ullman-type reaction to produce 1-(5-(tert-butyl)furan-2-yl)-4,5-dimethyl-imidazole, a precursor for N-heterocyclic carbene (NHC) ligands tum.de. These syntheses highlight the role of the tert-butylated furan structure in building sophisticated molecules for applications in catalysis and coordination chemistry.

Table 1: Examples of Fine Chemicals and Intermediates Derived from 5-tert-Butylfuran Precursors This table is interactive. Users can sort columns by clicking on the headers.

Precursor Reagents/Conditions Product Application/Class Reference
2-tert-Butylfuran N-Bromosuccinimide (NBS) 2-Bromo-5-(tert-butyl)furan Intermediate for coupling reactions tum.de
2-Bromo-5-(tert-butyl)furan 4,5-dimethylimidazole, Ullman coupling 1-(5-(tert-butyl)furan-2-yl)-4,5-dimethyl-imidazole Precursor for N-heterocyclic carbene (NHC) ligands tum.de
Halomethyl-5-tert-butylfurans Sodium diethyl phosphite Diethyl (5-tert-butylfuran-2-yl)methylphosphonate Phosphonate fine chemical google.com
2-tert-Butylfuran 2-(3,4-dimethoxyphenyl)acetic acid, PPA 1-(5-tert-butylfuran-2-yl)-2-(3,4-dimethoxyphenyl)ethanone Intermediate for complex heterocycles atamanchemicals.com

The furan ring is a versatile synthon, and its oxidation provides access to a wide array of useful intermediates for the total synthesis of natural products bldpharm.com. Furfuryl alcohols, in particular, are key starting materials that can be transformed into pyranones and other complex structures. The principles established for furan oxidation are applicable to substituted derivatives like this compound, suggesting its potential as a precursor for structurally complex molecules where the tert-butyl group can impart specific physical and chemical properties.

A notable example involves the use of a 5-tert-butylfuran derivative as a key building block in the synthesis of benzo[f]pyrrolo[1,2-a]quinolines. The synthesis begins with the acylation of 2-tert-butylfuran to produce 1-(5-tert-butylfuran-2-yl)-2-(3,4-dimethoxyphenyl)ethanone. This ketone intermediate is then nitrated, setting the stage for subsequent cyclization reactions to form the complex, multi-ring quinoline (B57606) system atamanchemicals.com. This pathway demonstrates how the stable yet reactive nature of the tert-butylated furan ring is exploited to construct intricate molecular architectures.

In Polymer and Materials Science

Furan-based compounds are at the forefront of research into renewable, bio-based polymers designed to replace petroleum-derived materials mdpi.comacs.org. Platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are precursors to a variety of monomers used in polyesters, polyamides, and resins rsc.orgresearchgate.netresearchgate.net. This compound, as a derivative of this class, is categorized by chemical suppliers as a material building block for polymer science, indicating its role in this field bldpharm.combldpharm.com.

The most direct application of this compound in polymer science is inferred from the well-established chemistry of its parent compound, furfuryl alcohol (2-furanmethanol). Furfuryl alcohol is a primary monomer used to produce furan resins through acid-catalyzed polycondensation atamanchemicals.comresearchgate.net. These thermoset polymers are known for their excellent thermal stability, chemical resistance, and low flammability, which makes them suitable for demanding applications such as foundry binders, cements, and chemical-resistant composites atamanchemicals.comresearchgate.net.

The incorporation of this compound into furan resin formulations would introduce the bulky tert-butyl group into the polymer backbone. This modification is expected to influence the final properties of the resin significantly. The hydrophobic nature of the tert-butyl group would likely enhance the water resistance of the cured resin. Furthermore, its steric hindrance could affect the cross-linking density and chain packing, potentially leading to modified mechanical properties, such as increased flexibility or impact strength, and improved solubility in organic media during processing. Furfuryl alcohol also serves as a reactive diluent for epoxy and phenolic resins, and this compound could fulfill a similar role, with the added benefit of property modification atamanchemicals.com.

The drive for sustainability has spurred the development of polymers from bio-based monomers mdpi.com. Furan derivatives are particularly attractive because they can be derived from the dehydration of sugars rsc.orgacs.org. Bifunctional furan monomers, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are common building blocks for polyesters like poly(ethylene furanoate) (PEF) acs.orgresearchgate.net.

As a monofunctional alcohol, this compound would not typically form a high-molecular-weight polymer on its own. Instead, it can be utilized in several ways:

As a chain-capping agent: To control the molecular weight of polyesters or other condensation polymers by terminating the growing polymer chain.

For functionalization: To introduce a tert-butylfuran end-group, thereby modifying the surface properties and solubility of the polymer.

As a precursor to bifunctional monomers: The furan ring could be further functionalized to create a new, bifunctional monomer where the tert-butyl group is retained to impart specific properties to the resulting polymer. A patent for novel furan-based phenolic compounds for use in thermosets illustrates the strategy of creating advanced monomers from functionalized furan cores google.com.

The unique properties of furan-based polymers position them for use as specialty materials. For example, dimethacrylate resins derived from furan-2,5-dicarboxylic acid can be cured into thermosets with high glass transition temperatures (Tg) ranging from 177–209 °C, making them suitable for high-performance applications acs.org. The introduction of a tert-butyl group via a monomer like this compound could be a strategy to fine-tune these thermal and mechanical properties.

Furthermore, furan resins are integral to the production of thermoset polymer matrix composites, where they serve as the binder for reinforcing fibers atamanchemicals.com. The enhanced hydrophobicity imparted by the tert-butyl group in this compound-based resins could improve the performance of these composites in moist or humid environments by reducing water uptake and improving the durability of the fiber-matrix interface. Research into the photolytic isomerization of poly-tert-butylfurans also suggests potential applications in photo-responsive materials or specialty coatings acs.org.

Table 2: Potential Influence of the tert-Butyl Group on Furan-Based Polymer Properties This table is interactive. Users can sort columns by clicking on the headers.

Polymer Type Base Monomer Role of this compound Expected Property Modification Reference Context
Furan Resins Furfuryl Alcohol Co-monomer / Modifier Increased hydrophobicity, altered mechanical properties, improved solubility atamanchemicals.comresearchgate.net
Bio-based Polyesters 2,5-Furandicarboxylic Acid (FDCA) Chain-capping agent Molecular weight control, modified end-group functionality acs.orgresearchgate.net
Epoxy/Phenolic Resins Various Reactive Diluent Reduced viscosity, increased hydrophobicity of cured product atamanchemicals.com
Specialty Thermosets Furan-based Dimethacrylates Monomer precursor / Modifier Fine-tuning of Tg, enhanced durability acs.org
Polymer Composites Furfuryl Alcohol Resin matrix component Improved moisture resistance, enhanced matrix-fiber adhesion atamanchemicals.com

Role in Sustainable Fuels and Biofuels Production

The pursuit of sustainable energy sources has led to significant research into biomass-derived fuels, with furanic compounds emerging as a promising class of biofuels. mdpi.com These compounds can be produced from the dehydration of sugars found in lignocellulosic biomass. mdpi.com While direct research on this compound as a biofuel is limited, its structural features suggest potential in this area, drawing parallels with other well-studied furan-based fuels like 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF). mdpi.comresearchgate.net

The presence of the tert-butyl group on the furan ring can influence the compound's fuel properties. For instance, alkylated furans are known to have high research octane (B31449) numbers (RON), which is a measure of a fuel's resistance to knocking in spark-ignition engines. mdpi.com The bulky tert-butyl group may enhance this effect. Furthermore, the alcohol functional group in this compound could potentially be converted to other functional groups or removed through hydrodeoxygenation, a common process in biofuel upgrading, to yield a hydrocarbon with high energy density. mdpi.com

The synthesis of this compound could potentially be achieved from biomass-derived platform chemicals. Furfural, produced from the dehydration of C5 sugars, can be a starting point. researchgate.net The introduction of a tert-butyl group onto the furan ring, followed by the reduction of a carboxyl or aldehyde group at the 2-position, represents a plausible synthetic route. The catalytic conversion of furans to fuel additives is an active area of research, with various catalysts being explored for hydrogenation, hydrogenolysis, and other transformations. mdpi.comresearchgate.net

Table 1: Comparison of Properties of Selected Furan-Based Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Research Octane Number (RON)
This compound C₉H₁₄O₂ 154.21 Not available Not available Not available
2-Methylfuran (2-MF) C₅H₆O 82.10 63-66 0.913 ~103
2,5-Dimethylfuran (2,5-DMF) C₆H₈O 96.13 92-94 0.887 ~119
Furfuryl Alcohol C₅H₆O₂ 98.10 170 1.13 Not applicable

Data for 2-MF and 2,5-DMF are from various sources for comparison. mdpi.comresearchgate.net

Other Niche Industrial Applications (e.g., solvents, fuel additives)

Beyond its potential as a biofuel, this compound may find applications in other industrial sectors. The combination of a relatively non-polar furan ring with a polar hydroxyl group gives the molecule amphiphilic character, suggesting its potential as a solvent or a co-solvent in various chemical processes. Furan derivatives, in general, are explored as green solvents due to their potential derivation from renewable resources. thieme-connect.com

As a fuel additive, this compound could offer several benefits. The presence of oxygen in the molecule can lead to more complete combustion, potentially reducing particulate matter and carbon monoxide emissions. mdpi.com The bulky tert-butyl group might also contribute to improved oxidative stability of the fuel blend. Research on other furan derivatives has shown their potential to enhance fuel properties. acs.org

In the realm of materials science, furan-based compounds are utilized as building blocks for polymers and resins. ontosight.ai The hydroxyl group of this compound can be readily functionalized, allowing it to be incorporated into polyester (B1180765) or polyurethane chains. The furan ring itself can participate in Diels-Alder reactions, a powerful tool for creating cross-linked polymers and advanced materials with unique properties. The tert-butyl group would likely influence the physical properties of such materials, potentially enhancing their thermal stability or solubility in organic solvents. acs.org

Table 2: Potential Industrial Applications of this compound

Application Area Potential Role Rationale
Sustainable Fuels Biofuel component or precursor Furanic structure, potential for high octane number, derivability from biomass.
Fuel Additives Oxygenate, octane booster Oxygen content for cleaner combustion, potential for improved stability.
Solvents Green solvent, co-solvent Amphiphilic character, potential for biorenewable sourcing.
Materials Science Monomer for polymers Reactive hydroxyl group for polymerization, furan ring for cross-linking.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on (5-tert-butylfuran-2-yl)methanol is relatively sparse, with research primarily focused on the reactivity of its parent compound, 2-tert-butylfuran (B1585044), rather than the alcohol derivative itself. The compound is commercially available, which facilitates its use in further research. accelachem.combldpharm.coma2bchem.com Existing studies have largely centered on the functionalization of the 2-tert-butylfuran core. For instance, methods have been developed for the acylation of 2-tert-butylfuran to produce ketone derivatives and for the gold-catalyzed C-H alkynylation at the 5-position of the furan (B31954) ring. researchgate.netepfl.ch

Research into the reactivity of the furan ring in the presence of a bulky tert-butyl group has shown interesting regioselectivity in cycloaddition reactions, such as those with indolynes and benzofuranynes. nih.govnih.gov Furthermore, studies on the synthesis of related structures, like halomethyl-5-tert-butylfurans, provide insights into synthetic pathways for functionalizing the furan scaffold at various positions. researchgate.net However, dedicated research detailing the synthesis, chemical properties, and specific applications of this compound is limited. The compound is often listed as part of larger chemical libraries or as a potential, but unexamined, synthetic building block. americanelements.com The current landscape suggests that this compound is a molecule of potential interest, yet it remains significantly under-investigated, with most of its chemical behavior and application potential being inferred from studies on analogous furanic structures.

Identification of Unexplored Reactivity and Synthetic Avenues

The limited focus on this compound highlights significant opportunities for future investigation into its synthesis and reactivity.

Unexplored Synthetic Avenues: Direct and high-yield synthetic routes to this compound are not well-documented. A logical and unexplored avenue would be the selective catalytic reduction of 5-tert-butyl-2-furfural or its corresponding carboxylic acid, 5-tert-butyl-2-furoic acid. The well-established catalytic conversion of furfural (B47365) to furfuryl alcohol serves as a strong precedent for this approach. rsc.orgresearchgate.net The synthesis of the precursor, 5-tert-butyl-2-furoic acid, could potentially be achieved through the carboxylation of 2-tert-butylfuran, a transformation that has been explored for other furan derivatives. researchgate.net

Unexplored Reactivity: The reactivity of the hydroxymethyl group on the 5-tert-butylfuran scaffold is a key area for exploration. While the chemistry of the furan ring itself has received some attention, the functional group offers a handle for numerous transformations that remain uninvestigated. Potential areas of study include:

Oxidation: Catalytic oxidation to form 5-tert-butyl-2-furfural and 5-tert-butyl-2-furoic acid. These products could serve as valuable intermediates for polymers and fine chemicals.

Esterification and Etherification: Reactions to form esters and ethers, which could be evaluated as novel green solvents, flavorings, or plasticizers. The esterification of furoic acid with various alcohols is a known process, suggesting the viability of this pathway. conicet.gov.ar

Hydrodeoxygenation (HDO): The complete removal of oxygen atoms to produce branched alkanes for biofuels. The HDO of furanic compounds is a critical reaction in biorefining, and the presence of the tert-butyl group could yield high-octane fuel components. researchgate.netufv.br

Polymerization: Use as a monomer or precursor for creating novel furan-based polymers, potentially offering unique material properties due to the bulky tert-butyl substituent.

The following table summarizes some of the promising, yet unexplored, reaction pathways for this compound.

Reaction TypePotential Product(s)Prospective Application(s)
Catalytic Oxidation5-tert-butyl-2-furfural, 5-tert-butyl-2-furoic acidMonomer synthesis, fine chemical intermediate
Esterification2-(Acyloxymethyl)-5-tert-butylfuransFragrances, green solvents, plasticizers
Etherification2-(Alkoxymethyl)-5-tert-butylfuransSolvents, fuel additives
Hydrodeoxygenation (HDO)Branched C9 alkanes (e.g., 2,2,5-trimethylhexane)High-octane gasoline components, jet fuel
Ring-Opening HydrogenationBranched nonanols and diolsSolvents, polymer intermediates

Prospective for Novel Green Chemistry Applications

This compound is well-positioned for development within the framework of green chemistry, primarily due to its potential origin from renewable resources and its capacity to be converted into sustainable products. chemijournal.com

Furanic compounds are cornerstone platform chemicals in modern biorefineries, typically derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. osti.govwisconsin.edu The furan moiety of this compound can be traced back to this renewable origin. The tert-butyl group could be sourced from bio-isobutanol, itself a product of fermentation, thus enabling a pathway to a fully biomass-derived molecule.

One of the most compelling green chemistry applications is its potential as an advanced biofuel precursor. The hydrodeoxygenation (HDO) of furan derivatives is a key technology for converting biomass into liquid transportation fuels. researchgate.netufv.brresearchgate.net The HDO of this compound would produce branched-chain C9 alkanes. Unlike the linear alkanes produced from many biomass feedstocks, branched alkanes are highly desirable as they significantly increase the octane (B31449) number of gasoline and improve the cold-flow properties of diesel and jet fuels.

Furthermore, the compound itself and its derivatives from unexplored reactivity pathways (as outlined in 7.2) have potential as green solvents, replacing more hazardous petroleum-derived options. Its conversion to a diacid, analogous to 2,5-furandicarboxylic acid (FDCA), could lead to new bio-based polyesters with tailored properties, contributing to the development of sustainable materials. frontiersin.orgnih.gov

Integration into Advanced Biorefinery Concepts

The production of this compound can be envisioned as a key component of an integrated biorefinery model, which focuses on the valorization of all biomass components to produce a portfolio of fuels, chemicals, and materials, thereby enhancing economic feasibility. rsc.orgosti.gov

In such a system, lignocellulosic biomass is first fractionated into its primary components: cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in C5 sugars like xylose, is catalytically converted to furfural with high molar yields. wisconsin.edu This furfural can then be upgraded through a series of catalytic steps to produce this compound. This multi-step conversion diversifies the product slate away from a single commodity chemical, adding value at each stage.

A hypothetical pathway for integrating this compound's synthesis into a biorefinery is outlined below.

StepProcessStarting Material(s)Key Intermediate/ProductRationale
1Biomass Fractionation & DehydrationLignocellulosic Biomass (e.g., Poplar, Corn Stover)FurfuralEstablished conversion of C5 sugars into a furan platform chemical. wisconsin.edu
2OxidationFurfural2-Furoic AcidCreates a stable carboxylic acid intermediate for subsequent functionalization. mdpi.com
3Friedel-Crafts Alkylation2-Furoic Acid, Isobutylene (or Bio-isobutanol derivative)5-tert-butyl-2-furoic acidIntroduction of the tert-butyl group to create the desired carbon backbone.
4Catalytic Reduction5-tert-butyl-2-furoic acidThis compound Conversion to the target alcohol, a versatile platform for further upgrading.
5Catalytic Hydrodeoxygenation (HDO)This compoundBranched C9 AlkanesProduction of high-value, drop-in biofuel components for the jet fuel and gasoline pools. researchgate.netufv.br

This integrated approach allows for the transformation of low-value biomass into high-performance products. This compound serves as a critical nexus, a stable and versatile intermediate that can either be isolated as a specialty chemical or further processed into advanced biofuels. This flexibility is a hallmark of advanced biorefinery concepts, enabling adaptation to market demands for different chemical products and fuels. researchgate.net

Q & A

Q. What are the established synthetic routes for (5-Tert-butylfuran-2-yl)methanol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of furan derivatives or reduction of corresponding aldehydes. For example, (5-aryl-2-furyl)methanols undergo self-condensation under acidic conditions (e.g., perchloric acid in dioxane) to form bis-furylmethane derivatives . For this compound, a plausible route involves:

Aldehyde Intermediate : Prepare 5-Tert-butylfuran-2-carbaldehyde via formylation of 2-tert-butylfuran.

Reduction : Reduce the aldehyde to the primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF.
Key Considerations: Steric hindrance from the tert-butyl group may necessitate longer reaction times or elevated temperatures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC or GC-MS to assess purity (>98% by area normalization).
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare peaks to predicted shifts (e.g., tert-butyl protons at ~1.3 ppm, furan protons at 6.2–7.5 ppm).
  • IR Spectroscopy : Confirm O-H stretch (~3200–3600 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
  • Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software is recommended .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer :
  • Polar Solvents : Ethanol/water or acetone/water mixtures are ideal due to the compound’s moderate polarity.
  • Crystallization Protocol : Dissolve the crude product in hot ethanol (60°C), then slowly add water until cloudiness appears. Cool to 4°C for 12 hours to yield high-purity crystals.

Advanced Research Questions

Q. How does the tert-butyl substituent influence the reactivity of this compound in acid-catalyzed reactions?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butyl group reduces accessibility to the furan ring’s C-5 position, limiting electrophilic substitution.
  • Electronic Effects : The electron-donating tert-butyl group increases electron density on the furan ring, enhancing reactivity toward electrophiles.
  • Case Study : In condensation reactions (e.g., with aldehydes), tert-butyl-substituted furans require stronger acids (e.g., H₂SO₄ vs. HCl) to overcome steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing regioisomers).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and compare with experimental data.
  • Case Example : If ¹³C NMR shows unexpected peaks, conduct HSQC/HMBC experiments to confirm connectivity .

Q. How can reaction conditions be optimized to minimize side products in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or inline IR to track intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for regioselectivity in alkylation steps.
  • Temperature Control : Lower temperatures (0–5°C) reduce dimerization side reactions in condensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.